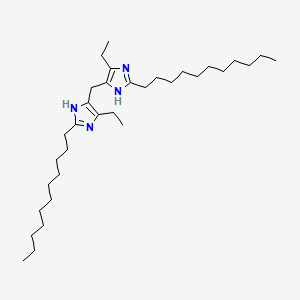
5,5'-Methylenebis(4-ethyl-2-undecyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features two imidazole rings connected by a methylene bridge, with ethyl and undecyl substituents enhancing its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for similar imidazole derivatives . This method utilizes fatty acids from vegetable oil sources, such as coconut and sunflower oil, under controlled conditions to yield the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Applications De Recherche Scientifique
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against various cancer cell lines.
Industry: Utilized in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound’s antimicrobial and cytotoxic effects are attributed to its ability to disrupt cellular processes and inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Undecylimidazole: Shares the undecyl substituent but lacks the methylene bridge and ethyl groups.
Uniqueness
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is unique due to its dual imidazole rings connected by a methylene bridge, which enhances its stability and reactivity. The presence of ethyl and undecyl groups further distinguishes it from other imidazole derivatives, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
142715-08-0 |
|---|---|
Formule moléculaire |
C33H60N4 |
Poids moléculaire |
512.9 g/mol |
Nom IUPAC |
4-ethyl-5-[(4-ethyl-2-undecyl-1H-imidazol-5-yl)methyl]-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C33H60N4/c1-5-9-11-13-15-17-19-21-23-25-32-34-28(7-3)30(36-32)27-31-29(8-4)35-33(37-31)26-24-22-20-18-16-14-12-10-6-2/h5-27H2,1-4H3,(H,34,36)(H,35,37) |
Clé InChI |
HFIGMRMJLIHODT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NC(=C(N1)CC2=C(N=C(N2)CCCCCCCCCCC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


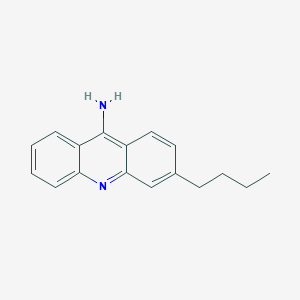
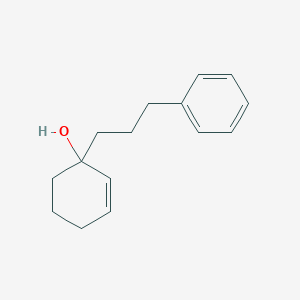
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
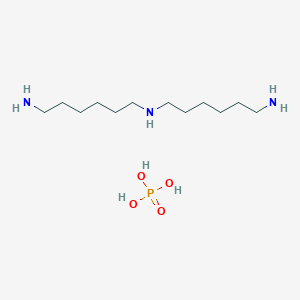
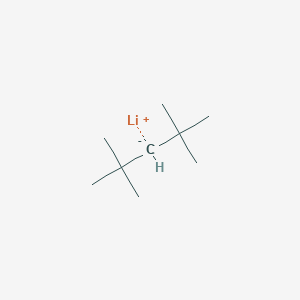
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
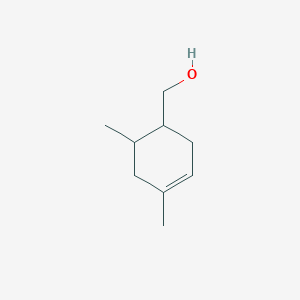
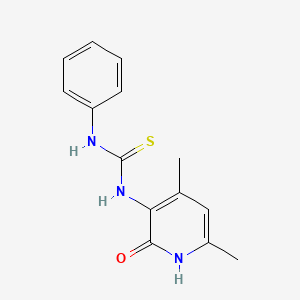
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
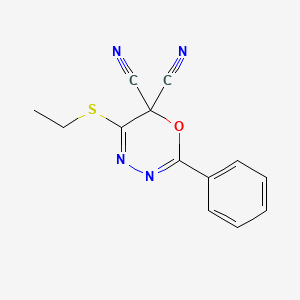
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)

